molecular formula C13H14N2OS B5212872 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide

4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide

Cat. No. B5212872
M. Wt: 246.33 g/mol
InChI Key: YRFQNAXJWAXYCN-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as EMT or EMT-1001, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. EMT is a member of the thiophene carboxamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and nuclear factor kappa B (NF-κB). It also modulates the expression of various genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is its ability to modulate multiple pathways involved in various diseases. This makes it a potential candidate for the treatment of a wide range of diseases. However, one limitation of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide and its potential applications in the treatment of various diseases. Finally, there is a need for more studies on the safety and toxicity of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide in animal models and humans.

Synthesis Methods

4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is synthesized through a multi-step process that involves the reaction of 4-ethyl-5-methyl-3-nitropyridine with thiophene-3-carboxylic acid, followed by reduction with palladium on carbon. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been studied extensively for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-ethyl-5-methyl-N-pyridin-3-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-11-9(2)17-8-12(11)13(16)15-10-5-4-6-14-7-10/h4-8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFQNAXJWAXYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide

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